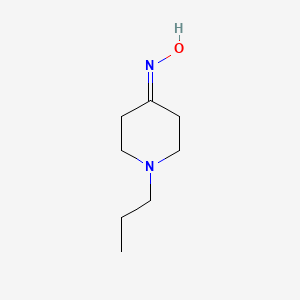![molecular formula C20H23N3O2S B2922262 1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide CAS No. 478079-00-4](/img/structure/B2922262.png)
1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2E)-3-phenylprop-2-en-1-yl]-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carbohydrazide group (consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. The geometry around the carbon atom in the carbonyl group is trigonal planar, exhibiting sp2 hybridization . The thiophene and phenyl rings are likely to be planar due to the conjugation of pi electrons .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions . The C=C bond in the phenyl group could undergo reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present . For example, the presence of the carbonyl group could affect its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Techniques : The synthesis of related compounds often involves condensation reactions, cyclization processes, and reactions with different reagents to obtain biologically active sulfone, thiophene, and thiazole derivatives. These compounds are characterized using techniques like elemental analysis, IR, NMR, and mass spectral data, indicating a broad interest in their structural and functional properties for potential medicinal applications (Al-Said et al., 2011; Khalid et al., 2016).
Antibacterial and Antifungal Activities : Various synthesized compounds, including those structurally related to the target molecule, have been evaluated for their antimicrobial properties. Studies have shown moderate to significant activity against Gram-negative and Gram-positive bacteria, highlighting their potential as leads for developing new antimicrobial agents (Swarnkar et al., 2014; Kubicki & Codding, 2003).
Anticancer Activity
Breast Cancer : Certain novel compounds have been synthesized and assessed for their in-vitro anticancer activity against human breast cancer cell lines. Some derivatives exhibited better activity than reference drugs, indicating their potential in breast cancer treatment strategies (Al-Said et al., 2011).
Chemical Synthesis and Structural Analysis
Ordered Polymer Synthesis : The direct polycondensation method has been used to synthesize ordered polymers, demonstrating the versatility of related compounds in polymer science. This approach showcases the potential applications of these molecules in materials science and engineering (Yu et al., 1999).
Molecular Docking and BSA Binding : Studies involving molecular docking and BSA binding have been conducted to understand the interaction mechanisms of synthesized compounds with biological targets. These investigations provide insights into the compounds' potential therapeutic effects and their binding affinities (Iqbal et al., 2020).
Crystal Structures of Hybrid Chalcones : Research into the crystal structures of novel chalcones related to the compound of interest reveals detailed insights into their molecular configurations. Understanding these structures helps in the design of molecules with optimized properties for various applications (Parvez et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to exhibit anticancer properties . Therefore, it is possible that this compound may also target cancer cells or proteins involved in cancer progression.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Given the potential anticancer activity of similar compounds , it is possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair
Pharmacokinetics
The compound’s molecular weight, logp value, and other physical-chemical properties can provide some insights into its potential pharmacokinetic behavior . For instance, a high LogP value suggests that the compound is likely to be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
Based on the potential anticancer activity of similar compounds , it can be hypothesized that this compound may inhibit the growth of cancer cells, induce apoptosis, or interfere with DNA replication or repair processes
Eigenschaften
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-19(21-22-20(25)18-9-5-15-26-18)17-10-13-23(14-11-17)12-4-8-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,21,24)(H,22,25)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSAQQILTYLTLO-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

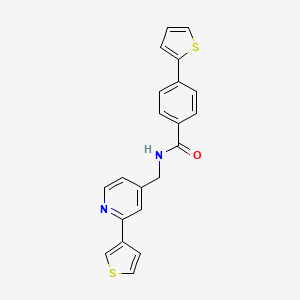
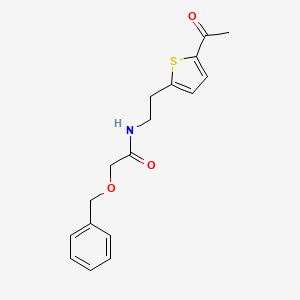
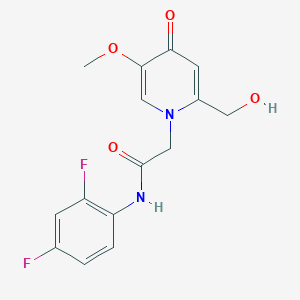
![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)
![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)
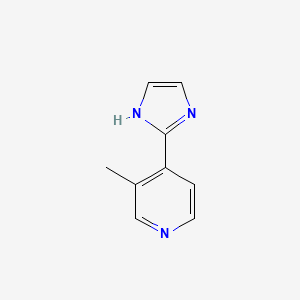
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)


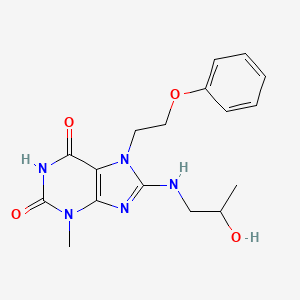
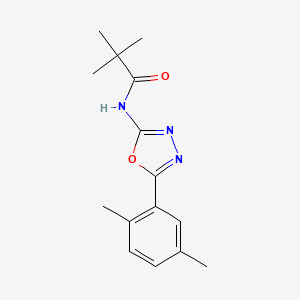
![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)
